Synthetic Efficiency: 92% Yield via H₂O₂/Formic Acid Oxidation vs. Hazardous, Low-Yield Alternatives
The synthesis of 3-methylcyclopentadecane-1,5-dione via the oxidation of 14-methyl-bicyclo[10.3.0]pentadecen[1(12)] with a mixture of H₂O₂ and formic acid achieves a high yield of 92% [1]. This process represents a quantifiable improvement over prior art methods for synthesizing this class of macrocyclic diketone. For example, earlier methods for cyclopentadecane-1,5-dione included ozonolysis and photooxidation, which were noted as difficult to scale, or oxidation with potassium permanganate, which produces difficult workup and waste [1]. Another reported process for preparing the same compound via a different oxidation sequence returned a yield of only 36% [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | Ozonolysis/photooxidation (qualitative: difficult scale-up); Potassium permanganate oxidation (qualitative: difficult workup); Alternative oxidation process: 36% yield |
| Quantified Difference | 56 percentage point yield advantage over the alternative oxidation process; avoids hazardous and difficult-to-scale reactions |
| Conditions | Oxidation of 14-methylbicyclo[10.3.0]pentadecen[1(12)] using a mixture of formic acid and H₂O₂ in the presence of water, with at least 1.1 mol H₂O₂ per mol substrate [1]. |
Why This Matters
This quantifiable yield advantage directly reduces the cost of goods for subsequent products, such as muscone, and provides a more scalable and safer process for industrial procurement decisions.
- [1] Bru Roig, M.; Rüdenauer, S. (BASF SE). Process for preparing 3-methylcyclopentadecane-1,5-dione. U.S. Patent 10,053,409 B2, granted August 21, 2018. View Source
- [2] Process for preparing 3-methylcyclopentadecane-1,5-dione. USPTO Report for Patent 10,053,409, August 21, 2018. View Source
